2-(4-Fluorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate
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Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate is an organic compound that features a fluorinated aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate typically involves the esterification of 4-fluorophenylacetic acid with 6-(acetylamino)hexanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity to target proteins, while the ester and amide groups may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylacetic acid
- 2-(4-Fluorophenyl)ethylamine
- 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 6-(acetylamino)hexanoate is unique due to its combination of a fluorinated aromatic ring and an ester functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H20FNO4 |
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Molecular Weight |
309.33 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 6-acetamidohexanoate |
InChI |
InChI=1S/C16H20FNO4/c1-12(19)18-10-4-2-3-5-16(21)22-11-15(20)13-6-8-14(17)9-7-13/h6-9H,2-5,10-11H2,1H3,(H,18,19) |
InChI Key |
UQIMCUSEZWTCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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